Benzyl (2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

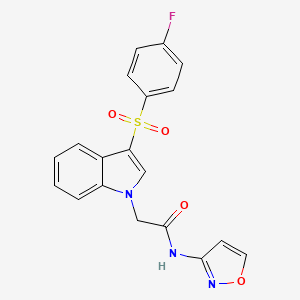

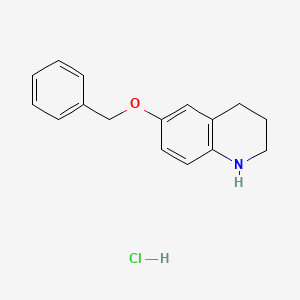

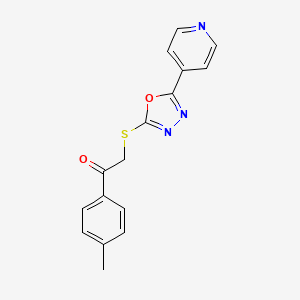

The molecular structure of this compound, as implied by its name, would contain a benzyl group attached to a carbamate group, which is in turn attached to a piperidine ring substituted with a 4-methoxyphenylsulfonyl group. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. For example, the carbamate group could potentially be hydrolyzed, and the piperidine ring might undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, it would likely be a solid at room temperature, and its solubility would depend on the specific nature of its functional groups .Scientific Research Applications

Crystal Structure and Computational Studies

Research involving compounds similar to Benzyl (2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate focuses on their crystal structure and computational analysis. Studies on novel piperazine derivatives, which share structural similarities, demonstrate the use of single crystal X-ray diffraction and computational density functional theory (DFT) calculations. These methods help in understanding the reactive sites for electrophilic and nucleophilic nature of the molecules, contributing to the knowledge of molecular interactions and stability (Kumara et al., 2017).

Synthesis and Antimicrobial Studies

Some derivatives of this compound have been synthesized and evaluated for antimicrobial activity. For instance, the synthesis of new pyridine derivatives, including those with piperazine and 4-methoxyphenylpiperazine, has been explored. These compounds have shown considerable antibacterial activity, indicating potential applications in developing new antimicrobial agents (Patel & Agravat, 2009).

Catalyst in Organic Synthesis

The compound and its derivatives serve as catalysts in organic synthesis. For example, in the intramolecular hydroamination of N-allenyl carbamates, similar compounds acted as highly effective catalysts for forming piperidine derivatives (Zhang et al., 2006).

Biological Evaluation

Compounds structurally related to Benzyl (2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate have been biologically evaluated for their potential as enzyme inhibitors. Such studies include the synthesis and biological evaluation of 1,3,4-Oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)Benzyl Sulfide compounds, which have been tested for their inhibitory effects on enzymes like butyrylcholinesterase (BChE) (Khalid et al., 2016).

Potential in Drug Discovery

These compounds also play a role in drug discovery, particularly in synthesizing benzamide derivatives as selective serotonin 4 receptor agonists. Such research has implications for developing new drugs targeting specific receptors in the body (Sonda et al., 2004).

Future Directions

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, have been found to inhibit the h1n1 influenza virus through specific hemagglutinin fusion peptide interaction . They have also been discovered as potential inhibitors of SARS-CoV2 .

Mode of Action

Piperidine derivatives have been found to interact with their targets, such as the h1n1 influenza virus, through specific hemagglutinin fusion peptide interaction . This interaction can lead to the inhibition of the virus, preventing it from causing an infection .

Biochemical Pathways

It’s known that piperidine derivatives can interact with various biochemical pathways due to their broad range of pharmacological activities .

Result of Action

It’s known that piperidine derivatives can have a wide range of effects due to their broad spectrum of pharmacological activities .

properties

IUPAC Name |

benzyl N-[2-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6S/c1-29-18-7-9-19(10-8-18)31(27,28)20-11-13-24(14-12-20)21(25)15-23-22(26)30-16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXMYYAJKPFHQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2811080.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2811081.png)

![2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2811083.png)

![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811088.png)